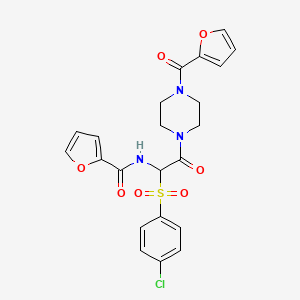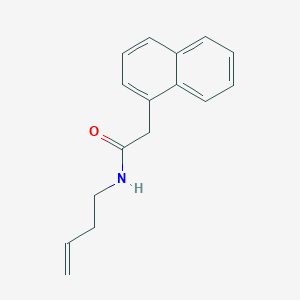
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide, also known as NBNA, is a chemical compound that has gained attention in the scientific community for its potential use in various applications.
Wirkmechanismus
The mechanism of action of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of various signaling pathways involved in cell growth and survival. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis through the modulation of various signaling pathways. Similarly, this compound has been shown to inhibit the aggregation of amyloid-β peptides, which is a hallmark feature of Alzheimer's disease. Additionally, this compound has been shown to exhibit strong binding affinity towards metal ions such as copper and zinc, making it a potential candidate for metal ion detection and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide is its potential use in various scientific applications, including as a ligand for metal ions, as a fluorescent probe, and as a potential therapeutic agent for cancer and Alzheimer's disease. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide. One potential direction is the further exploration of its potential use as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of new synthesis methods for this compound that improve its solubility and yield could also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of this compound, its promising results suggest that it could be a valuable tool for various scientific applications.
Synthesemethoden
The synthesis of N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthoic acid with but-3-en-1-amine, followed by the addition of acetic anhydride. This process results in the formation of this compound as a white solid with a melting point of 92-94°C.
Wissenschaftliche Forschungsanwendungen
N-(But-3-en-1-yl)-2-(naphthalen-1-yl)acetamide has been studied for its potential use in various scientific applications, including as a ligand for metal ions, as a fluorescent probe, and as a potential therapeutic agent for cancer and Alzheimer's disease. This compound has been shown to exhibit strong binding affinity towards metal ions such as copper and zinc, making it a potential candidate for metal ion detection and imaging. Additionally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species in cells. In cancer research, this compound has shown promising results as a potential therapeutic agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Similarly, this compound has been studied for its potential use in the treatment of Alzheimer's disease, with studies showing its ability to inhibit the aggregation of amyloid-β peptides.
Eigenschaften
IUPAC Name |
N-but-3-enyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-3-11-17-16(18)12-14-9-6-8-13-7-4-5-10-15(13)14/h2,4-10H,1,3,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUFRKEVODYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
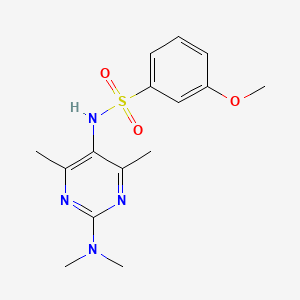
![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)




![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)
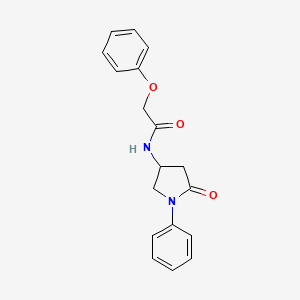

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)
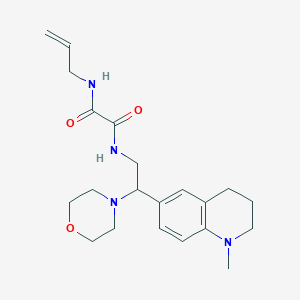
![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2716813.png)
